Para-nitrobenzylalanine

phenylalanine ammonia lyase enzyme inhibition non-canonical amino acid

para-Nitrobenzylalanine—most commonly encountered in the primary research literature as 4-nitro-L-phenylalanine (Phe(4-NO₂), CAS 949-99-5)—is a non-canonical aromatic amino acid featuring a nitro group at the para position of the phenyl ring. With a molecular weight of 210.19 g/mol and characteristic absorbance arising from the nitro chromophore, this compound serves three principal research functions: (i) a spectrophotometrically silent P1′ residue in chromogenic protease substrates that permits real‑time kinetic monitoring via absorbance change at 300–310 nm upon peptide bond cleavage; (ii) an environmentally sensitive infrared probe whose nitro symmetric stretching frequency reports on local protein solvation; and (iii) an effective fluorescence quencher in genetically encodable FRET pairs.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
Cat. No. B8307352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePara-nitrobenzylalanine
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O4/c1-7(10(13)14)11-6-8-2-4-9(5-3-8)12(15)16/h2-5,7,11H,6H2,1H3,(H,13,14)/t7-/m0/s1
InChIKeyCOVATTUBIHNQFA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Para-Nitrobenzylalanine (4-Nitro-L-Phenylalanine) – What Scientific Buyers Need to Know Before Procurement


para-Nitrobenzylalanine—most commonly encountered in the primary research literature as 4-nitro-L-phenylalanine (Phe(4-NO₂), CAS 949-99-5)—is a non-canonical aromatic amino acid featuring a nitro group at the para position of the phenyl ring [1]. With a molecular weight of 210.19 g/mol and characteristic absorbance arising from the nitro chromophore, this compound serves three principal research functions: (i) a spectrophotometrically silent P1′ residue in chromogenic protease substrates that permits real‑time kinetic monitoring via absorbance change at 300–310 nm upon peptide bond cleavage; (ii) an environmentally sensitive infrared probe whose nitro symmetric stretching frequency reports on local protein solvation; and (iii) an effective fluorescence quencher in genetically encodable FRET pairs [2]. Its primary alternative names in vendor catalogues include H-Phe(4-NO₂)-OH, p-nitro-L-phenylalanine, and 4-Nph, and it is frequently supplied as the Fmoc-protected derivative for solid‑phase peptide synthesis .

Why 4-Nitro-L-Phenylalanine Cannot Be Replaced by Generic Phenylalanine Analogs in Quantitative Assays


Generic phenylalanine analogs such as L-phenylalanine, L-tyrosine, 4-amino-L-phenylalanine, or 4-chloro-L-phenylalanine lack the unique combination of a strong IR-active symmetric nitro stretch (~1350 cm⁻¹), a pH-independent chromogenic shift at 300–310 nm upon peptide bond cleavage, and the capacity to quench proximal fluorophores via photoinduced electron transfer [1]. Substituting 4-nitro-L-phenylalanine with the native L‑phenylalanine residue in a protease substrate eliminates the spectrophotometric detection handle entirely, requiring labor‑intensive secondary detection methods. Replacing it with 4‑amino‑L‑phenylalanine inverts the electronic character from electron‑withdrawing to electron‑donating, altering both enzyme recognition at the S1′ pocket and the spectral properties needed for quantification. Even the isosteric 4‑cyano‑L‑phenylalanine, while an IR probe, reports in a different spectral window (~2230 cm⁻¹) that overlaps with the protein amide band and lacks the chromogenic cleavage signature [2]. The evidence below establishes precisely where these differences translate into quantifiable performance gaps.

Quantitative Differentiation Evidence for 4-Nitro-L-Phenylalanine Against Closest Analogs and Alternatives


N-Methyl-4-Nitro-L-Phenylalanine Inhibits Phenylalanine Ammonia Lyase with Ki = 8–130 nM, Whereas L-Phenylalanine Is a Weak Substrate (Km = 6.6 mM)

In a head‑to‑head study using phenylalanine ammonia lyase (PAL) from Petroselinum crispum, the natural substrate L‑phenylalanine exhibited weak substrate behavior with Km = 6.6 mM and kcat = 0.22 s⁻¹. By contrast, N‑methyl‑4‑nitro‑L‑phenylalanine (compound 6) and N,N‑dimethyl‑4‑nitro‑L‑phenylalanine (compound 7) functioned purely as inhibitors with Ki values of 130 nM and 8 nM respectively—representing a >50,000‑fold shift in binding affinity relative to the Km of the native substrate [1]. No catalytic turnover was detected for the N‑methylated 4‑nitro derivatives, confirming that N‑methylation of this scaffold abolishes PAL activity while preserving high‑affinity binding, a property not shared by N‑methyl‑L‑phenylalanine (compound 5), which remained a substrate [1].

phenylalanine ammonia lyase enzyme inhibition non-canonical amino acid

Phe(4-NO₂)–Phe Scissile Bond Enables Real‑Time Chromogenic Detection of Aspartic Proteinase Activity with Δε ≈ 1850 M⁻¹cm⁻¹ at 310 nm

In a systematic evaluation of the chromogenic peptide Pro‑Thr‑Glu‑Phe‑Phe(4‑NO₂)‑Arg‑Leu across 16 aspartic proteinases, the Phe–Phe(4‑NO₂) scissile bond was established as the sole cleavage site, and quantitative kinetic parameters were obtained for each enzyme [1]. For porcine pepsin at pH 3.0 and 37 °C, kcat = 94 ± 6 s⁻¹, Km = 0.13 ± 0.04 mM, and kcat/Km = 815 ± 210 s⁻¹ mM⁻¹, with a change in molar absorptivity at 310 nm (Δε₃₁₀) of 1700–2000 M⁻¹cm⁻¹ upon cleavage [2]. By comparison, the classical hemoglobin– pepsin assay (Anson method) is discontinuous, requires trichloroacetic acid precipitation, and measures only endpoint absorbance at 280 nm of soluble peptides—with no real‑time kinetic capability and substantially lower sensitivity [3]. Furthermore, the chromogenic substrate remains soluble over pH 2–7, enabling full pH‑activity profiling without precipitation artefacts [2].

aspartic proteinase assay chromogenic substrate pepsin kinetics

4-Nitro‑L‑Phenylalanine in P1′ Position Yields pH‑Independent Spectrophotometric Detection up to pH 5.5, Extending Usable Range to pH 7.0

A systematic comparison of the substrate Ac‑Ala‑Ala‑Lys‑Phe(4‑NO₂)‑Ala‑Ala‑amide against earlier substrates for penicillopepsin revealed that placing p‑nitrophenylalanine in the P1′ position offers a spectrophotometric assay that is independent of pH up to 5.5 and can be used up to pH 7.0 [1]. In contrast, the widely used p‑nitroanilide (PNA) chromogenic substrates exhibit a pKa of ~4.0 for the liberated 4‑nitroaniline, meaning that measured absorbance varies sharply with pH in the physiologically relevant range—requiring careful pH control or correction factors that introduce error [2]. For the p‑nitrophenylalanine‑containing substrate, Km values for the five enzymes that hydrolysed rapidly ranged from 0.16 to 0.42 mM and kcat values from 6 to 46.6 s⁻¹ at pH 4.5 and 25 °C, with the Δε at 310 nm being stable across the 3.0–5.5 pH range [1].

aspartic proteinase pH-independent assay penicillopepsin chromogenic substrate design

L-4-Nitrophenylalanine Exhibits a 7.7 cm⁻¹ Red‑Shift in Symmetric NO₂ Stretching Frequency Between Solvent‑Exposed and Partially Buried Protein Sites, Outperforming Cyano‑Phenylalanine as an IR Probe

Site‑specific incorporation of L‑4‑nitrophenylalanine into superfolder GFP (sfGFP) at a solvent‑exposed position (Asn149) and a partially buried position (Gln204) was achieved with high efficiency using an engineered orthogonal aminoacyl‑tRNA synthetase/tRNA pair [1]. Difference FTIR spectroscopy of the ¹⁴NO₂ and ¹⁵NO₂ isotopologues revealed that the nitro symmetric stretching frequency of L‑4‑nitrophenylalanine at the exposed site was 1347.7 cm⁻¹, shifting to 1340.0 cm⁻¹ at the buried site—a red‑shift of 7.7 cm⁻¹ that reports directly on local dielectric environment [1]. By contrast, 4‑cyano‑L‑phenylalanine (p‑CN‑Phe), the most commonly used genetically encodable IR probe, absorbs at ~2230 cm⁻¹, a region where the protein amide backbone exhibits interfering absorbance and where the extinction coefficient is substantially lower [2]. The NO₂ symmetric stretch of 4‑nitro‑Phe falls in a transparent region of the protein IR spectrum (~1300–1400 cm⁻¹), minimizing spectral congestion [1].

infrared probe protein environment sensing genetic code expansion sfGFP

p‑Nitrophenylalanine Quenches Intrinsic Tryptophan Fluorescence in a Distance‑Dependent Manner, Enabling Genetically Encodable FRET Pairs Without Exogenous Dyes

Four‑base codon/anticodon pairs were used to incorporate β‑anthraniloyl‑L‑α,β‑diaminopropionic acid (atnDap) as a fluorophore and p‑nitrophenylalanine (ntrPhe) as a quencher into specific positions on a single streptavidin molecule via an E. coli in vitro translation system [1]. Intramolecular photoinduced electron transfer (ET) from the excited fluorophore to the nitroaromatic quencher was observed as decreased steady‑state fluorescence intensity and shortened fluorescence decay times, with the ET rate reflecting the detailed three‑dimensional structure between the two labeled sites [1]. Unlike the widely used synthetic quenchers DABCYL and DNP, which must be chemically conjugated post‑translationally, p‑nitrophenylalanine can be co‑translationally incorporated at any genetically specified position—enabling site‑specific introduction without the need for cysteine‑maleimide or NHS‑ester chemistry [2]. Additionally, p‑nitrophenylalanine was shown to efficiently quench Trp intrinsic fluorescence in a distance‑dependent manner in a model GCN4 basic‑region leucine zipper protein, providing a label‑free detection modality not available with DABCYL [2].

FRET quencher genetic code expansion protein conformation intramolecular distance measurement

E. coli Metabolic Engineering Achieves 4‑Nitrophenylalanine Production at 2.22 g/L, Offering a Fermentation‑Based Alternative to Chemical Synthesis Routes

A recent study demonstrated de novo biosynthesis of 4‑nitrophenylalanine from glucose in engineered Escherichia coli by co‑expressing AurF (4‑aminobenzoate N‑oxygenase from Streptomyces thioluteus) alongside optimized 4‑aminophenylalanine biosynthetic genes (pabAB from E. coli and papBC from S. venezuelae) [1]. After plasmid copy‑number optimization and fed‑batch fermentation, the 4‑nitrophenylalanine titer reached 2.22 g/L, with the precursor 4‑aminophenylalanine achieving 22.5 g/L in parallel [1]. By contrast, traditional chemical nitration of L‑phenylalanine requires handling of fuming nitric acid/sulfuric acid mixtures, generates positional isomers (ortho‑ and meta‑nitro byproducts), and demands enantiomeric resolution when racemization occurs under strongly acidic conditions [2]. The biosynthetic route inherently produces the single para‑substituted L‑enantiomer, eliminating the need for chiral separation and reducing hazardous waste streams.

metabolic engineering microbial production non-canonical amino acid bioprocess

Validated Application Scenarios Where 4-Nitro-L-Phenylalanine Provides Quantifiable Advantage Over Alternatives


Aspartic Proteinase Inhibitor Screening and Kinetic Characterization

Laboratories performing high‑throughput screening of aspartic proteinase inhibitors (e.g., pepsin, cathepsin D, renin, HIV‑1 protease, plasmepsins) should select peptides incorporating 4‑nitro‑L‑phenylalanine at the P1′ position as their primary chromogenic substrate. The unique Phe–Phe(4‑NO₂) scissile bond yields a quantifiable Δε₃₁₀ of ~1850 M⁻¹cm⁻¹ without pH correction up to pH 5.5, enabling continuous real‑time kinetic monitoring in 96‑ or 384‑well plate formats [1]. This replaces the discontinuous hemoglobin or fluorescamine‑based endpoint assays that require acid precipitation or derivatization steps. The defined single cleavage site further permits extraction of true kcat and Km values for inhibitor modality classification (competitive, non‑competitive, tight‑binding), rather than empirical IC₅₀ values obtained from multi‑site substrates [1].

Site‑Specific Incorporation as an Infrared Probe for Protein Dynamics and Hydration Mapping

Structural biology groups applying genetic code expansion to study protein conformational dynamics should use L‑4‑nitrophenylalanine over p‑cyano‑phenylalanine when the target protein absorbs in the 2200–2250 cm⁻¹ region (e.g., metalloproteins with CO ligands, or proteins with native nitrile‑containing cofactors). The 7.7 cm⁻¹ environmental shift of the symmetric NO₂ stretch between exposed and buried sites, combined with its location in the protein‑transparent 1300–1400 cm⁻¹ window, enables site‑specific hydration mapping via steady‑state FTIR without spectral subtraction artefacts that complicate nitrile‑probe analysis [2]. The validated incorporation in sfGFP using orthogonal PylRS/tRNA pairs provides a directly transferable experimental protocol [2].

Genetically Encoded Fluorescence Quencher for Intramolecular Distance Measurements in Proteins

Biophysicists requiring site‑specific intramolecular distance restraints for protein folding or conformational change studies should employ p‑nitrophenylalanine as the acceptor in a genetically encodable fluorophore‑quencher pair. Unlike DABCYL or DNP, which require thiol‑maleimide or NHS‑ester conjugation chemistry that can modify multiple surface‑exposed residues, p‑nitrophenylalanine is incorporated co‑translationally at a single, genetically programmed position [3]. The photoinduced electron‑transfer quenching mechanism extends the measurable distance range beyond the Förster radius limitation, and the ability to quench native Trp fluorescence provides a completely label‑free modality when a Trp residue is positioned within the quenching radius [3]. This is particularly valuable for studying small (<100 residue) proteins where bulky dye conjugates may perturb structure.

Phenylalanine Ammonia Lyase Inhibitor Development for Plant Metabolic Engineering

Agrochemical and plant biotechnology research groups targeting the phenylpropanoid pathway should employ N‑methyl‑4‑nitro‑L‑phenylalanine as a lead scaffold for PAL inhibitor design. With a Ki of 8–130 nM against parsley PAL, these compounds provide >50,000‑fold binding affinity improvement over the native substrate L‑phenylalanine (Km = 6.6 mM) while completely abolishing catalytic turnover [4]. This dual property—high‑affinity binding with zero substrate activity—is not observed with N‑methyl‑L‑phenylalanine (which remains a substrate) or with classical PAL inhibitors like 2‑aminoindane‑2‑phosphonic acid (which act through a different mechanism). Researchers can use this scaffold to design pathway modulators for controlling lignin biosynthesis, flavonoid production, or phenylpropanoid‑derived aroma compounds in plants [4].

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